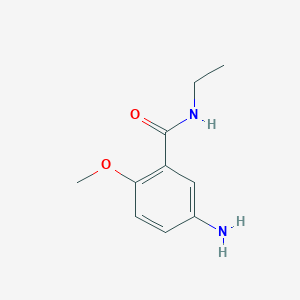
6-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Overview
Description
“6-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a quinazolinone derivative . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered privileged structures in medicinal chemistry .
Chemical Reactions Analysis
Quinazolinone derivatives possess a wide range of bioactivities, which are often influenced by substitutions at various positions on the quinazolinone ring . For instance, substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .
Scientific Research Applications
Acetylcholinesterase Inhibitors
The compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s and other neurodegenerative diseases. In the study, all synthesized quinoxaline derivatives, including the one , showed potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM .
Butyrylcholinesterase Inhibitors
In addition to acetylcholinesterase, some compounds also showed potent butyrylcholinesterase (BChE) inhibitory activity with IC 50 values of 14.91 to 60.95 µM . Butyrylcholinesterase inhibitors are also being explored for their potential in treating neurodegenerative diseases.
Neuroprotective Agents
The synthesized quinoxaline derivatives, including “6-chloro-2-(chloromethyl)quinazolin-4(3H)-one”, showed no cytotoxicity in the human neuroblastoma cell line (SHSY5Y) . This suggests that these compounds could potentially be used as neuroprotective agents .
Drug Design and Development
The compound’s interaction with the peripheral anionic site (PAS) of acetylcholinesterase, as opposed to the catalytic anionic site (CAS), provides valuable insights for the molecular design of new drugs . This could guide the development of more effective acetylcholinesterase inhibitors.
Pharmacotherapeutic Interests
The quinoxaline scaffold, which includes “6-chloro-2-(chloromethyl)quinazolin-4(3H)-one”, exhibits various bioactivities of pharmacotherapeutic interests . This makes it a valuable compound in the field of medicinal chemistry.
Potential Inducer of Apoptosis
While not directly related to “6-chloro-2-(chloromethyl)quinazolin-4(3H)-one”, similar quinazolin-4-amine derivatives have been found to be potent inducers of apoptosis . This suggests that “6-chloro-2-(chloromethyl)quinazolin-4(3H)-one” could potentially have similar properties, making it of interest in cancer research.
Future Directions
Quinazolinones and their derivatives, including “6-chloro-2-(chloromethyl)quinazolin-4(3H)-one”, have a wide range of biological activities, making them promising candidates for the development of new therapeutics . Future research could focus on further exploring the structure-activity relationships of these compounds, investigating their mechanisms of action, and developing efficient synthetic methods for their preparation .
properties
IUPAC Name |
6-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYOWSVACVDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
CAS RN |
2856-54-4 | |
| Record name | 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)





![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)




![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)